Cas no 2172483-96-2 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid)

2-({3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid is a specialized fluorophore-protected amino acid derivative, primarily utilized in peptide synthesis and medicinal chemistry. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, and a 1,2-oxazole moiety, which enhances stability and functional versatility. The compound’s carboxylic acid terminus facilitates further conjugation or elongation in solid-phase peptide synthesis (SPPS). Its design allows for precise incorporation into peptide chains while maintaining compatibility with standard Fmoc-based protocols. This derivative is particularly valuable in the synthesis of complex peptidomimetics or bioactive peptides, where controlled functional group manipulation is critical.
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid structure
2172483-96-2 structure
Product Name:2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid
CAS No:2172483-96-2
MF:C26H27N3O6
MW:477.509086847305
CID:5985546
PubChem ID:165580570
Update Time:2025-06-08

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid
    • 2-[({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)methyl]pentanoic acid
    • 2172483-96-2
    • EN300-1526300
    • Inchi: 1S/C26H27N3O6/c1-2-7-16(25(31)32)12-27-24(30)22-15-35-29-23(22)13-28-26(33)34-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21H,2,7,12-14H2,1H3,(H,27,30)(H,28,33)(H,31,32)
    • InChI Key: QXXTXGSGVNNCGI-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C(=CON=1)C(NCC(C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 477.18998559g/mol
  • Monoisotopic Mass: 477.18998559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 131Ų

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid Pricemore >>

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2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid Related Literature

Additional information on 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid

Introduction to 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid (CAS No. 2172483-96-2)

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid, identified by its CAS number 2172483-96-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an oxazole ring, and a pentanoic acid moiety. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and therapeutic development.

The Fmoc group is particularly noteworthy as it is commonly used in solid-phase peptide synthesis (SPPS), a widely employed technique in the production of peptides and proteins. The incorporation of an Fmoc moiety into a molecule like 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid suggests that it may serve as a valuable intermediate in the synthesis of more complex biomolecules. This is especially relevant in the context of modern drug development, where the ability to efficiently synthesize novel peptides and proteins is crucial.

The oxazole ring is another key structural feature of this compound. Oxazoles are heterocyclic compounds that have been extensively studied due to their biological activity and stability. They are found in numerous natural products and pharmaceuticals, often contributing to the pharmacological properties of these molecules. In 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)methylpentanoic acid, the oxazole ring is connected to an amino group, which further enhances its potential as a pharmacophore. This arrangement may confer specific interactions with biological targets, making it a promising candidate for further investigation.

The pentanoic acid moiety at the end of the molecule adds another layer of complexity and functionality. Pentanoic acid is a five-carbon carboxylic acid that can participate in various chemical reactions, including esterification and amidation. Its presence in this compound suggests that it may be involved in forming stable linkages with other biomolecules, such as proteins or nucleic acids. This capability is particularly important in drug design, where the ability to create stable conjugates can enhance the bioavailability and targeted delivery of therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to more accurately predict the biological activity of complex molecules like 2-( {3-( {(9H-fluoren -9 -yl) methoxycarbonyl } amino ) methyl -1 , 2 - oxazol -4 - yl } formamido ) methylpentanoic acid (CAS No. 2172483 -96 -2). These tools allow for the simulation of molecular interactions at an atomic level, providing insights into how this compound might bind to biological targets and elicit a therapeutic response. Such simulations are invaluable in guiding experimental efforts and optimizing drug candidates for efficacy and safety.

In addition to its structural complexity, 2-( {3-( {(9H-fluoren -9 -yl) methoxycarbonyl } amino ) methyl -1 , 2 - oxazol -4 - yl } formamido ) methylpentanoic acid (CAS No. 2172483 -96 -2) has shown promise in preliminary studies related to its potential biological activity. Research indicates that compounds containing an oxazole ring often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The unique combination of functional groups in this molecule suggests that it may possess similar activities, although further studies are needed to confirm these findings.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process required to construct its complex structure highlights the expertise and precision required in modern pharmaceutical research. The use of advanced synthetic techniques ensures that each functional group is incorporated correctly, resulting in a molecule that is well-suited for further investigation.

One of the most exciting aspects of working with molecules like 2-( {3-( {(9H-fluoren -9 -yl) methoxycarbonyl } amino ) methyl -1 , 2 - oxazol -4 - yl } formamido ) methylpentanoic acid (CAS No. 2172483 -96 -2) is the opportunity to explore new therapeutic avenues. By understanding how these compounds interact with biological systems at a molecular level, researchers can design drugs that are more effective and have fewer side effects. This approach aligns with the broader goals of precision medicine, where treatments are tailored to individual patients based on their unique biological profiles.

The role of computational tools in drug discovery cannot be overstated. Software platforms designed for molecular modeling and virtual screening allow researchers to rapidly assess the potential activity of thousands of compounds without conducting expensive wet lab experiments. This capability has significantly accelerated the drug development process over recent years. For instance, virtual screening has been used to identify novel inhibitors targeting specific disease-related proteins or enzymes.

The integration of machine learning algorithms into drug discovery has further enhanced our ability to predict biological activity accurately. These algorithms can analyze vast datasets containing information about known drugs and their targets, learning patterns that help predict how new compounds will behave biologically. This approach has already led to several successful drug candidates entering clinical trials.

As research continues into 2-( {3-( {(9H-fluoren -9 -yl) methoxycarbonyl } amino ) methyl -1 , 2 - oxazol -4 - yl } formamido ) methylpentanoic acid (CAS No. 2172483 -96 -2), it will be interesting to see how these computational methods contribute to uncovering its full potential as a therapeutic agent. Whether through traditional experimental approaches or innovative computational strategies, one thing remains certain: this compound represents an important step forward in pharmaceutical chemistry.

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